molecular formula C19H20N2O B15007593 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B15007593
M. Wt: 292.4 g/mol
InChI Key: PCXYVTMCXRZOEC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide is an organic compound with the molecular formula C19H20N2O It is a benzamide derivative characterized by the presence of a tert-butyl group and a cyanomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can convert the cyanomethyl group to an amine or other reduced forms.

Scientific Research Applications

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site, participating in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the presence of both a tert-butyl group and a cyanomethyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide

InChI

InChI=1S/C19H20N2O/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-17-10-4-14(5-11-17)12-13-20/h4-11H,12H2,1-3H3,(H,21,22)

InChI Key

PCXYVTMCXRZOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

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